1-Aminohydantoin hydrochloride-13C,15N3

Description

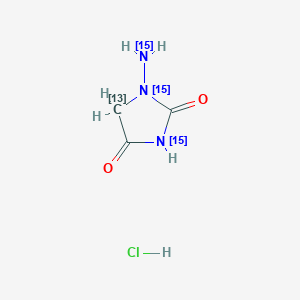

The field of analytical chemistry and metabolic research has been significantly advanced by the use of isotopically labeled compounds. Among these, 1-Aminohydantoin (B1197227) hydrochloride-13C,15N3 stands out for its specific applications in quantitative analysis. This article provides a focused exploration of this particular chemical compound, detailing the significance of its isotopic labeling, the scientific context of its parent structure, and its role as a crucial tool in modern research.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H6ClN3O2 |

|---|---|

Molecular Weight |

155.52 g/mol |

IUPAC Name |

1-(15N)azanyl-(513C,1,3-15N2)1,3-diazolidine-2,4-dione;hydrochloride |

InChI |

InChI=1S/C3H5N3O2.ClH/c4-6-1-2(7)5-3(6)8;/h1,4H2,(H,5,7,8);1H/i1+1,4+1,5+1,6+1; |

InChI Key |

WEOHANUVLKERQI-KFNULFQGSA-N |

Isomeric SMILES |

[13CH2]1C(=O)[15NH]C(=O)[15N]1[15NH2].Cl |

Canonical SMILES |

C1C(=O)NC(=O)N1N.Cl |

Origin of Product |

United States |

Synthetic Strategies for 1 Aminohydantoin Hydrochloride 13c,15n3

Methodologies for the Synthesis of the Unlabeled 1-Aminohydantoin (B1197227) Hydrochloride Core

The foundational step in producing labeled 1-Aminohydantoin is the efficient synthesis of its unlabeled molecular framework. Various multi-stage synthetic routes have been developed, primarily starting from readily available chemical precursors.

Multi-Stage Synthetic Routes from Precursors

Several synthetic pathways to 1-Aminohydantoin hydrochloride have been reported, often involving a series of sequential reactions.

One common approach begins with the reaction of chloroacetic acid and hydrazine to form hydrazinoacetic acid. google.com This intermediate is then reacted with a cyanate source, such as sodium or potassium cyanate, to yield 2-semicarbazidoacetic acid. google.com The final step involves the acid-catalyzed cyclization of 2-semicarbazidoacetic acid to form the 1-aminohydantoin ring, which is then isolated as the hydrochloride salt. google.comgoogle.com A notable drawback of this method is the need to recycle excess hydrazine and a reported moderate yield of the final product. google.com

Another widely employed method involves the condensation of semicarbazones with an ethyl chloroacetate in the presence of a strong base, such as sodium alkoxide, in an anhydrous alcohol solvent. researchgate.net This reaction proceeds through the formation of an intermediate which then cyclizes to form a derivative of 1-aminohydantoin. researchgate.net For instance, benzaldehyde semicarbazone can be reacted with ethyl chloroacetate to form 1-(benzylideneamino)-hydantoin, which can then be hydrolyzed under acidic conditions to yield 1-aminohydantoin. google.com

A variation of this approach involves the reaction of acetone semicarbazone with ethyl chloroacetate and sodium methylate, followed by treatment with hydrochloric acid to produce 1-aminohydantoin hydrochloride. google.com

The table below summarizes a common multi-stage synthesis from chloroacetic acid and hydrazine.

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Chloroacetic acid, Hydrazine | - | Hydrazinoacetic acid |

| 2 | Hydrazinoacetic acid | Sodium cyanate | 2-Semicarbazidoacetic acid |

| 3 | 2-Semicarbazidoacetic acid | Mineral acid (e.g., HCl) | 1-Aminohydantoin hydrochloride |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of 1-Aminohydantoin hydrochloride. Key parameters that are often adjusted include temperature, reaction time, solvent, and the nature of the catalyst or base.

In the synthesis involving semicarbazones, the use of a substantially anhydrous lower alcohol, such as ethanol or methanol (B129727), and an alkali metal alkoxide like sodium methoxide or sodium ethoxide is preferred. google.com The reaction temperature is typically maintained between 50°C and the reflux temperature of the alcohol. google.com

For the cyclization of 2-semicarbazidoacetic acid, the choice of mineral acid and the reaction temperature are critical. Hydrochloric acid is commonly used for this step. google.com The final product, 1-aminohydantoin hydrochloride, can be purified by recrystallization from solvents like ethanol to remove impurities. google.com The purity of the final compound is essential, especially when it is used as a precursor for isotopically labeled standards.

The table below outlines key optimization parameters for the synthesis from semicarbazones.

| Parameter | Condition | Purpose |

| Solvent | Anhydrous lower alcohol (e.g., ethanol) | To ensure the reactivity of the alkoxide base. |

| Base | Alkali metal alkoxide (e.g., sodium ethoxide) | To facilitate the condensation reaction. |

| Temperature | 50°C to reflux | To control the reaction rate and minimize side products. |

| Purification | Recrystallization | To obtain high-purity 1-Aminohydantoin hydrochloride. |

Isotopic Incorporation Techniques for Carbon-13 and Nitrogen-15 Labeling

The introduction of ¹³C and ¹⁵N isotopes into the 1-aminohydantoin scaffold requires specialized synthetic strategies that utilize isotopically enriched starting materials and controlled reaction pathways.

Stereospecific and Regiospecific ¹³C Labeling Approaches

The single carbon atom in the hydantoin (B18101) ring of 1-Aminohydantoin that can be labeled with ¹³C originates from the chloroacetic acid or ethyl chloroacetate precursor. To achieve specific labeling at this position, one would start with ¹³C-labeled chloroacetic acid or its ester.

For instance, [1-¹³C]-chloroacetic acid or [2-¹³C]-chloroacetic acid could be used to introduce the ¹³C label at the desired carbonyl or methylene position of the resulting hydantoin ring, respectively. The synthesis would then proceed through the established routes, carrying the ¹³C label through the intermediate steps to the final product. The choice of labeled precursor dictates the final position of the ¹³C atom in the 1-Aminohydantoin hydrochloride-¹³C molecule.

The table below illustrates the use of labeled precursors for ¹³C incorporation.

| Labeled Precursor | Resulting Labeled Position in 1-Aminohydantoin |

| [1-¹³C]-Ethyl chloroacetate | Carbonyl carbon at position 2 or 4 |

| [2-¹³C]-Ethyl chloroacetate | Methylene carbon at position 5 |

Controlled ¹⁵N Enrichment Methods for Aminohydantoin Scaffolding

To achieve ¹⁵N₃ labeling in 1-Aminohydantoin, all three nitrogen atoms in the molecule must be substituted with the ¹⁵N isotope. This necessitates the use of ¹⁵N-labeled precursors for both the hydrazine and the cyanate or urea-derived components of the synthesis.

Specifically, [¹⁵N₂]-hydrazine would be used as the source for two of the nitrogen atoms. The third nitrogen atom would be introduced using a ¹⁵N-labeled cyanate, such as potassium [¹⁵N]-cyanate, or [¹⁵N]-urea in the relevant synthetic route. By ensuring that all nitrogen-containing reagents are fully labeled with ¹⁵N, the resulting 1-Aminohydantoin will be enriched with ¹⁵N at all three nitrogen positions.

The table below shows the ¹⁵N-labeled precursors required for ¹⁵N₃ enrichment.

| Labeled Precursor | Nitrogen Positions Labeled in 1-Aminohydantoin |

| [¹⁵N₂]-Hydrazine | N1 and the amino group nitrogen |

| Potassium [¹⁵N]-cyanate | N3 |

Concurrent Dual Labeling Strategies for ¹³C and ¹⁵N₃ Integration

The synthesis of 1-Aminohydantoin hydrochloride-¹³C,¹⁵N₃ requires a convergent approach where both ¹³C and ¹⁵N labeled precursors are utilized simultaneously in the synthetic pathway. This dual-labeling strategy involves combining the approaches described in the preceding sections.

The synthesis would commence with ¹³C-labeled chloroacetic acid or its ester and [¹⁵N₂]-hydrazine to form ¹³C, ¹⁵N₂-labeled hydrazinoacetic acid. This doubly labeled intermediate would then be reacted with a ¹⁵N-labeled cyanate to introduce the third ¹⁵N atom and the remaining part of the hydantoin ring. The subsequent acid-catalyzed cyclization would yield the desired 1-Aminohydantoin hydrochloride-¹³C,¹⁵N₃.

Careful control of stoichiometry and reaction conditions is paramount to ensure efficient incorporation of all isotopes and to minimize isotopic dilution from any unlabeled reagents or atmospheric nitrogen. The final product's isotopic purity would be confirmed using mass spectrometry and NMR spectroscopy.

The following table summarizes the precursors for the dual-labeling strategy.

| Isotope | Labeled Precursor |

| ¹³C | [¹³C]-Chloroacetic acid or [¹³C]-ethyl chloroacetate |

| ¹⁵N | [¹⁵N₂]-Hydrazine |

| ¹⁵N | Potassium [¹⁵N]-cyanate |

Physicochemical Characterization and Purity Assessment of 1-Aminohydantoin Hydrochloride-13C,15N3

A comprehensive suite of analytical techniques is employed to verify the structural integrity, isotopic enrichment, and chemical purity of newly synthesized this compound. This multi-faceted approach is essential for validating the compound for its intended use in sensitive analytical studies.

Advanced Spectroscopic Validation: Nuclear Magnetic Resonance (NMR) (1H, 13C, 15N) for Isotopic Integrity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of this compound, providing detailed information on the atomic environment of the hydrogen, carbon, and nitrogen nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show a singlet for the methylene (-CH2-) protons. In a D₂O solvent, the chemical shift of these protons would be influenced by the adjacent carbonyl and nitrogen atoms. Based on data for similar structures, this signal is expected in the region of 3.5-4.5 ppm. The integration of this peak relative to an internal standard would confirm the number of protons.

¹³C NMR Spectroscopy: With the specific labeling at one of the carbon atoms, the ¹³C NMR spectrum will provide a clear signal for this labeled position. The solid-state ¹³C NMR of unlabeled 1-aminohydantoin hydrochloride shows a chemical shift for the CH₂ group at approximately 55.9 ppm. For the ¹³C-labeled analogue, a prominent signal is expected in this region, with its intensity significantly enhanced due to the isotopic enrichment. The other carbon atoms will exhibit signals at their natural abundance intensity.

¹⁵N NMR Spectroscopy: Given the ¹⁵N₃ labeling, the ¹⁵N NMR spectrum is particularly informative. The three nitrogen atoms are in distinct chemical environments: one in an amide linkage, another in a urea-like moiety, and the third as a primary amino group. This will result in three distinct signals. Based on known chemical shift ranges for similar functionalities, the amide and urea-like nitrogens are predicted to resonate in the range of 100-160 ppm, while the primary amino nitrogen, being more shielded, would likely appear at a lower chemical shift, potentially in the range of 30-60 ppm. The observation of these signals with high intensity confirms the successful incorporation of the ¹⁵N isotopes.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | -CH₂- | 3.5 - 4.5 |

| ¹³C | -¹³C H₂- | ~55.9 |

| ¹⁵N | Amide/Urea -¹⁵N H- | 100 - 160 |

| ¹⁵N | Amino -¹⁵N H₂ | 30 - 60 |

High-Resolution Mass Spectrometry for Isotopic Enrichment and Molecular Mass Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular mass and determining the level of isotopic enrichment in this compound.

The theoretical exact mass of the unlabeled 1-aminohydantoin cation (C₃H₅N₃O₂) is 115.0433 g/mol . For the isotopically labeled version, [¹³C,¹⁵N₃]-1-aminohydantoin, the theoretical exact mass is calculated to be 119.0345 g/mol . The HRMS analysis should yield a molecular ion peak corresponding to this calculated mass, providing strong evidence for the successful synthesis of the target compound.

Furthermore, the isotopic distribution pattern observed in the mass spectrum allows for the calculation of isotopic enrichment. By comparing the relative intensities of the ion peaks corresponding to the fully labeled species and any residual unlabeled or partially labeled species, a precise percentage of isotopic incorporation can be determined. This is crucial for quantitative studies where the concentration of the labeled compound is a key parameter.

| Species | Molecular Formula | Theoretical Exact Mass ( g/mol ) |

| Unlabeled 1-Aminohydantoin Cation | C₃H₅N₃O₂ | 115.0433 |

| Labeled 1-Aminohydantoin Cation | ¹³C₂H₅¹⁵N₃O₂ | 119.0345 |

Chromatographic Techniques for Chemical Purity and Impurity Profiling

High-performance liquid chromatography (HPLC) is the primary technique used to assess the chemical purity of this compound and to identify and quantify any impurities.

A typical HPLC method for the analysis of 1-aminohydantoin and related compounds would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at a wavelength where the hydantoin ring exhibits strong absorbance (around 210-230 nm). The purity of the labeled compound is determined by the area percentage of the main peak in the chromatogram. A purity level of ≥98% is generally required for research applications.

Impurity profiling involves the identification of potential process-related impurities and degradation products. A known potential impurity in the synthesis of 1-aminohydantoin is the starting material or hydrolysis product, 2-semicarbazidoacetic acid. Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, and heat, can be performed to intentionally generate degradation products. The developed HPLC method should be capable of separating the main compound from these potential impurities, demonstrating its specificity and utility as a stability-indicating method.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 |

| Mobile Phase | Aqueous buffer with acetonitrile or methanol |

| Detection | UV at 210-230 nm |

| Purity Acceptance | ≥98% |

| Known Impurity | 2-Semicarbazidoacetic acid |

Advanced Analytical Applications of 1 Aminohydantoin Hydrochloride 13c,15n3

Role as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a reference method for achieving the highest level of accuracy and precision in quantitative analysis. nih.gov The use of a stable, isotopically labeled internal standard, such as 1-Aminohydantoin (B1197227) hydrochloride-13C,15N3, is fundamental to the successful application of this technique. isotope.com This labeled compound is chemically identical to the target analyte (AHD) but is distinguished by its higher mass due to the incorporation of one ¹³C and three ¹⁵N atoms.

Isotope dilution analysis is an internal standardization method that relies on altering the natural isotopic composition of the analyte in a sample. wikipedia.org The core principle involves adding a precisely known quantity of an isotopically enriched standard (the "spike"), in this case, 1-Aminohydantoin hydrochloride-13C,15N3, to a sample containing an unknown quantity of the natural, unlabeled analyte (AHD). wikipedia.orgalfa-chemistry.com After the standard is added and thoroughly mixed to ensure isotopic equilibrium, the sample is processed and analyzed, typically by a mass spectrometer. rsc.orgepa.gov

The instrument measures the ratio of the isotopically labeled standard to the unlabeled analyte. alfa-chemistry.com Because the amount of the added standard is known, this measured ratio allows for the direct calculation of the amount of the native analyte in the original sample. wikipedia.org A key advantage of this method is that any loss of the analyte during sample preparation and extraction will affect both the labeled standard and the unlabeled analyte equally. epa.gov Therefore, the ratio between them remains constant, ensuring that the final calculated concentration is unaffected by incomplete sample recovery, a common issue in complex matrices. epa.gov

The development of robust quantitative methods for AHD using this compound as an internal standard is a meticulous process that culminates in rigorous validation to ensure reliability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique due to its high sensitivity and selectivity. researchgate.netnih.gov Gas chromatography-mass spectrometry (GC-MS) can also be used, though it may require more extensive sample cleanup and derivatization procedures. nih.gov

Method validation is performed to confirm that the analytical procedure is suitable for its intended purpose. Key validation parameters, as demonstrated in numerous studies for similar analytes, include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability and reproducibility), and recovery. nih.govnih.gov LC-MS/MS methods generally offer superior performance, with lower sample volume requirements, faster analysis times, and better sensitivity compared to GC-MS methods. nih.gov

Table 1: Typical Validation Parameters for LC-MS/MS Methods This table presents representative performance data based on published methods for the analysis of small molecules and metabolites in biological samples.

| Validation Parameter | Typical Acceptance Criteria/Value | Description |

|---|---|---|

| Linearity (r²) | > 0.995 | Demonstrates a proportional relationship between concentration and instrument response over a defined range. nih.gov |

| LOD (Limit of Detection) | Analyte-dependent (e.g., 1-5 ng/mL) | The lowest concentration of an analyte that can be reliably distinguished from background noise. nih.gov |

| LOQ (Limit of Quantification) | Analyte-dependent (e.g., 5-15 ng/mL) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov |

| Precision (%RSD) | < 15% | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. nih.gov |

| Accuracy/Recovery (%) | 85-115% | The closeness of the mean test results obtained by the method to the true concentration of the analyte. nih.gov |

Matrix effects are a significant challenge in LC-MS/MS analysis, especially when dealing with complex samples like plasma, tissue, or food products. waters.com These effects arise from co-eluting compounds in the sample matrix that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). longdom.org This variability can severely compromise the accuracy and precision of quantitative results. waters.com

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective strategy to compensate for these matrix effects. researchgate.netnih.gov Because the SIL-IS is chemically and structurally identical to the analyte, it has the same chromatographic retention time and ionization behavior. waters.com Consequently, it experiences the same degree of ion suppression or enhancement as the analyte. longdom.org While the absolute signal intensity may fluctuate, the ratio of the analyte's signal to the internal standard's signal remains constant and accurate. longdom.org

Labeling with heavy atoms like ¹³C and ¹⁵N is considered superior to deuterium (B1214612) (²H) labeling. researchgate.netnih.gov Deuterium-labeled standards can sometimes exhibit slightly different retention times from their unlabeled counterparts due to the kinetic isotope effect, which can cause them to elute separately and experience different matrix effects. nih.govwaters.com The use of ¹³C and ¹⁵N minimizes this chromatographic shift, ensuring true co-elution and more reliable compensation for matrix effects. researchgate.netnih.gov

Chromatographic and Spectroscopic Method Development

The development of a successful analytical method hinges on the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to achieve maximum sensitivity, specificity, and efficiency.

The primary goal of LC optimization is to achieve efficient separation of the analyte from matrix interferences, ensure a good peak shape, and maintain a short analysis time. nih.gov For methods employing a labeled internal standard, it is also crucial to ensure co-elution of the labeled and unlabeled forms. nih.gov

Key parameters that are optimized include:

Chromatographic Column: Various column chemistries are tested to find the best retention and selectivity. Columns such as C18 or Phenyl-Hexyl are common for retaining moderately polar compounds like AHD. In one study comparing columns for similar small, polar analytes, a C18-PFP (pentafluorophenyl) column was selected for its ability to separate analytes in just four minutes with excellent peak shape and repeatability. nih.gov

Mobile Phase: The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic or acetic acid, is adjusted. The gradient elution program—the rate at which the organic solvent concentration is increased—is fine-tuned to resolve the analyte from other components. longdom.org

Flow Rate and Temperature: These are adjusted to improve peak shape and reduce run times without sacrificing resolution.

Table 2: Example of LC Column Evaluation for Small Analyte Separation This table is based on findings from a study developing a method for the simultaneous determination of multiple small analytes. nih.gov

| Column Type | Separation Mechanism | Performance Outcome |

|---|---|---|

| C18-PFP | Reversed-Phase / Aromatic Interaction | Chosen as optimal for providing excellent peak shape and retention time repeatability in a short run time (4 minutes). nih.gov |

| Intrada Amino Acid | Orthogonal (Mixed-Mode) | Used for method validation as it provided an orthogonal separation mechanism, confirming the accuracy of the primary column. nih.gov |

Tandem mass spectrometry (MS/MS) provides exceptional specificity by monitoring a specific fragmentation reaction for the analyte. The process involves selecting a precursor ion (typically the protonated molecule, [M+H]⁺) and then fragmenting it to produce one or more characteristic product ions. This is known as Multiple Reaction Monitoring (MRM). nih.gov

To maximize the signal, MS/MS parameters must be optimized by infusing a standard solution of the analyte and the labeled internal standard directly into the mass spectrometer. nih.gov For 1-Aminohydantoin and its labeled standard, this would involve tuning the following:

Precursor and Product Ions: Identifying the mass-to-charge ratio (m/z) for the most stable precursor ion and the most abundant and specific product ions upon fragmentation.

Declustering Potential (DP): Optimizing the voltage that prevents solvent clusters from entering the mass analyzer.

Collision Energy (CE): Adjusting the energy applied in the collision cell to induce optimal fragmentation of the precursor ion into the desired product ions.

Collision Cell Exit Potential (CXP): Optimizing the voltage that helps guide the product ions out of the collision cell towards the detector.

This tuning process is performed for both the unlabeled analyte (AHD) and the labeled internal standard (this compound) to create a highly sensitive and selective MRM method for quantification. nih.gov

Table 3: Example of Optimized MS/MS Parameters for Nitrofuran Metabolite Analysis This table shows representative parameters for derivatized nitrofuran metabolites, illustrating the data generated during MS/MS tuning. nih.gov The specific values for AHD would be determined during method development.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

|---|---|---|---|---|

| Derivatized 1-Aminohydantoin (AHD) | 249.1 | 134.1 | 31 | 21 |

| Derivatized 1-Aminohydantoin (AHD) | 249.1 | 177.1 | 31 | 15 |

| Derivatized Semicarbazide (SEM) | 209 | 192 | 26 | 9 |

| Derivatized Semicarbazide (SEM) | 209 | 134 | 26 | 17 |

Transitions for quantifier peaks are marked with an asterisk (). nih.gov*

Derivatization Chemistries for Improved Analytical Performance (e.g., with 2-nitrobenzaldehyde)

In the realm of advanced analytical chemistry, particularly for the quantification of trace-level compounds, derivatization is a key strategy to enhance the performance of analytical methodologies. For 1-aminohydantoin (AHD), the tissue-bound metabolite of the nitrofuran antibiotic nitrofurantoin (B1679001), derivatization is a critical step for reliable detection. The use of isotopically labeled internal standards, such as this compound, is integral to achieving high accuracy and precision in these quantitative assays.

The primary derivatizing agent used for AHD is 2-nitrobenzaldehyde (B1664092) (2-NBA). This reaction is crucial because AHD itself can be challenging to detect at the low concentrations typically found in biological matrices. The derivatization process involves the reaction of the primary amine group of 1-aminohydantoin with the aldehyde group of 2-nitrobenzaldehyde. This reaction forms a stable Schiff base, the nitrophenyl derivative of AHD (NPAHD). This derivatization achieves several important objectives for improving analytical performance, especially for techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmedchemexpress.com

The significance of using 2-nitrobenzaldehyde lies in its ability to introduce a chromophore (the nitrophenyl group) into the AHD molecule. This enhances the ultraviolet (UV) absorbance of the derivative, which can be beneficial for detection methods that utilize UV detectors. More importantly, in the context of mass spectrometry, the resulting NPAHD derivative has a higher molecular weight and a distinct fragmentation pattern upon collision-induced dissociation (CID), which improves the specificity and sensitivity of the detection method. nih.gov

When using this compound as an internal standard, it undergoes the same derivatization reaction with 2-nitrobenzaldehyde. The resulting labeled NPAHD derivative will have a higher mass-to-charge ratio (m/z) compared to the unlabeled NPAHD, due to the presence of the 13C and 15N isotopes. This mass difference allows the mass spectrometer to distinguish between the analyte from the sample and the internal standard, enabling accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

A study detailed the preparation of carbon-13-labeled 2-nitrobenzaldehyde derivatives of several nitrofuran metabolites, including 1-aminohydantoin. nih.gov The purpose of synthesizing these labeled derivatives was explicitly for their use as internal standards in the quantification of nitrofuran residues in foods of animal origin by LC-MS/MS. nih.gov The derivatization not only facilitates detection but also ensures the reliability of the quantitative results.

The derivatization of 1-aminohydantoin with 2-nitrobenzaldehyde is a well-established method to enhance its detectability in complex matrices. The application of this chemistry to the isotopically labeled this compound is a cornerstone of advanced analytical strategies for monitoring residues of nitrofurantoin.

| Aspect of Derivatization | Description | Analytical Improvement |

| Derivatizing Agent | 2-nitrobenzaldehyde (2-NBA) | Introduces a nitrophenyl group to the 1-aminohydantoin molecule. |

| Reaction Type | Schiff base formation | Forms a stable derivative (NPAHD) suitable for analysis. |

| Analyte | 1-aminohydantoin (AHD) | The metabolite of interest. |

| Internal Standard | This compound | Undergoes the same derivatization to form a mass-shifted NPAHD. |

| Key Benefit for LC-MS/MS | Increased molecular weight and distinct fragmentation | Enhances specificity and sensitivity of detection. nih.gov |

| Key Benefit for Quantification | Mass difference between labeled and unlabeled derivative | Allows for accurate quantification by isotope dilution mass spectrometry. |

Mechanistic Studies and Tracer Applications of 1 Aminohydantoin Hydrochloride 13c,15n3

Elucidation of Metabolic Pathways and Biochemical Transformations in Biological Systems

The core advantage of using a labeled compound like 1-Aminohydantoin (B1197227) hydrochloride-¹³C,¹⁵N₃ lies in its ability to be distinguished from endogenous molecules, thus allowing for precise tracking and quantification in complex biological matrices.

In vivo Isotopic Tracing in Animal Models for Compound Fate

In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. When a parent drug like nitrofurantoin (B1679001), labeled with stable isotopes, is administered to animal models, the metabolic products, including the labeled 1-aminohydantoin, can be traced. This allows researchers to determine the extent of metabolite formation and its distribution in various tissues. For instance, studies have focused on quantifying the levels of AHD in different tissues to understand its potential for accumulation and covalent binding, which is a critical step in assessing toxicity. The use of isotopically labeled standards is crucial for the accurate quantification of these metabolites in tissues.

| Animal Model | Tissue Analyzed | Key Application of Isotopic Labeling |

| Rat | Liver, Kidney | Quantification of tissue-bound metabolites. |

| Porcine | Muscle | Detection of residual metabolites for food safety. |

Investigation of In vitro Biotransformation Processes

In vitro systems, such as liver microsomes or hepatocytes, offer a controlled environment to study the specific enzymatic reactions involved in drug metabolism. By incubating a labeled precursor, researchers can monitor the formation of labeled metabolites like 1-aminohydantoin over time. This approach helps to identify the key enzymes responsible for the biotransformation of nitrofurantoin, such as nitroreductases. The stable isotope label ensures that the detected metabolites are unequivocally derived from the administered drug, avoiding confusion with any endogenous compounds.

Identification and Characterization of Novel Metabolic Products using Labeled Tracers

A significant benefit of employing isotopically labeled tracers is the potential to discover previously unidentified metabolites. Mass spectrometry (MS) can detect the characteristic mass shift of the labeled compound and its derivatives. Any molecule exhibiting this specific isotopic signature is confirmed as a metabolite of the parent drug. This technique is invaluable for building a comprehensive metabolic map and understanding all potential pathways of biotransformation. While the primary focus has been on AHD, the use of labeled nitrofurantoin could reveal other minor but potentially significant metabolic products.

| Analytical Technique | Purpose | Advantage of Isotopic Labeling |

| LC-MS/MS | Metabolite Identification | Unambiguous identification of drug-derived molecules. |

| High-Resolution MS | Structural Elucidation | Confirmation of elemental composition of novel metabolites. |

Enzyme Kinetic Studies and Reaction Mechanism Investigations

The precise placement of isotopic labels in a molecule can provide deep insights into the mechanisms of enzyme-catalyzed reactions.

Probing Enzyme-Substrate Interactions using Isotope Effects

Kinetic Isotope Effects (KIEs) are a powerful tool for studying the rate-limiting steps of an enzymatic reaction. By comparing the reaction rates of an unlabeled substrate with its isotopically labeled counterpart, researchers can infer whether a particular bond is broken in the rate-determining step. For example, if the reduction of the nitro group of nitrofurantoin is the slow step in the formation of the reactive species that leads to 1-aminohydantoin, using a ¹⁵N-labeled nitrofurantoin could result in a measurable KIE. Such studies are fundamental to understanding how the enzyme interacts with its substrate at the active site.

Understanding Reaction Mechanisms through Isotopic Labeling Patterns

The specific labeling pattern of 1-Aminohydantoin hydrochloride-¹³C,¹⁵N₃, with labels on both the carbon and nitrogen atoms of the hydantoin (B18101) ring, is particularly useful for mechanistic studies. By analyzing the location of these labels in any resulting metabolic products, it is possible to deduce the specific bond cleavage and formation events that have occurred. For example, if the hydantoin ring were to be opened during metabolism, the distribution of the ¹³C and ¹⁵N labels in the resulting fragments would provide direct evidence for the mechanism of this ring-opening reaction. This level of detail is critical for a complete understanding of the biochemical transformations the drug undergoes.

Research on Protein Binding and Adduct Formation

Covalent binding occurs when a reactive molecule, or a reactive metabolite, forms a stable, essentially irreversible chemical bond with a protein. nih.gov In the case of 1-Aminohydantoin, it is understood that its parent drug, nitrofurantoin, undergoes metabolic activation to reactive intermediates that can covalently modify cellular macromolecules, including proteins. nih.gov The resulting protein adducts can potentially lead to cellular dysfunction and toxicity.

Research in this area focuses on identifying the specific proteins that are targeted by 1-Aminohydantoin and the amino acid residues within those proteins that form the covalent bond. The use of 1-Aminohydantoin hydrochloride-13C,15N3 is instrumental in these studies. The mass shift introduced by the heavy isotopes allows for the clear differentiation of adducted peptides from the myriad of other peptides in a digested protein sample during mass spectrometric analysis. nih.govmdpi.com

Table 1: Hypothetical Mass Spectrometry Data for the Identification of a 1-Aminohydantoin-Adducted Peptide from Tissue Microsomes

| Parameter | Unmodified Peptide | 1-Aminohydantoin-Adducted Peptide | 1-Aminohydantoin-¹³C,¹⁵N₃-Adducted Peptide |

| Peptide Sequence | LSVFQETGAK | LSVFQETGAK-AHD | LSVFQETGAK-AHD-¹³C,¹⁵N₃ |

| Target Protein | Serum Albumin | Serum Albumin | Serum Albumin |

| Adduction Site | - | Lysine (K) | Lysine (K) |

| Observed m/z (doubly charged) | 523.28 | 580.31 | 582.31 |

| Mass Shift | - | +114.06 Da | +118.06 Da |

This table illustrates how the known mass of the ¹³C and ¹⁵N isotopes in the labeled 1-Aminohydantoin would create a predictable and detectable mass shift in mass spectrometry experiments, confirming the covalent binding of the labeled compound to a specific peptide.

The characterization of these covalent adducts often involves the following steps:

Incubation of tissue preparations, such as liver microsomes, with this compound. nih.gov

Isolation and purification of the proteins.

Proteolytic digestion of the proteins into smaller peptides.

Analysis of the peptide mixture using high-resolution mass spectrometry to identify peptides that have an increased mass corresponding to the addition of the labeled AHD molecule. nih.gov

Tandem mass spectrometry (MS/MS) is then used to fragment the adducted peptide, which can pinpoint the exact amino acid residue that has been modified. nih.gov

Reversible binding involves weaker, non-covalent interactions such as hydrogen bonds, ionic bonds, and van der Waals forces. nih.gov While covalent binding is often associated with toxicity, reversible binding is critical for a drug's distribution and transport in the body, as it influences the concentration of the free, pharmacologically active compound. nih.gov For instance, the binding of nitrofurantoin to plasma proteins like albumin is a reversible process. nih.gov

The study of reversible interactions of this compound would aim to determine the affinity of the binding (how strongly it binds) and the stoichiometry (the ratio in which the molecules bind). Techniques such as equilibrium dialysis, ultrafiltration, and isothermal titration calorimetry could be employed. The isotopic labeling would again be advantageous for accurate quantification of the bound and unbound compound.

Table 2: Illustrative Stoichiometry of Reversible Binding of 1-Aminohydantoin to a Model Protein

| Protein | Ligand | Binding Stoichiometry (Protein:Ligand) | Dissociation Constant (Kd) | Technique |

| Human Serum Albumin | This compound | 1:1 | 2.5 x 10⁻⁵ M | Equilibrium Dialysis |

| Alpha-1-acid glycoprotein | This compound | 1:1 | 8.0 x 10⁻⁶ M | Isothermal Titration Calorimetry |

This table provides a hypothetical representation of the type of data that would be generated from studies on the reversible binding of this compound to major plasma proteins. The binding stoichiometry indicates the molecular ratio of the protein-ligand complex at saturation.

Understanding the stoichiometry of these reversible interactions is fundamental. For example, a 1:1 stoichiometry, as illustrated above, implies that one molecule of the protein binds to one molecule of 1-Aminohydantoin. This information, combined with the binding affinity, helps to model the pharmacokinetic behavior of the compound.

Applications in Food Safety and Environmental Contaminant Analysis

Detection and Quantification of Nitrofuran Metabolite Residues in Animal-Derived Products

The primary application of 1-Aminohydantoin (B1197227) hydrochloride-13C,15N3 is in the detection and quantification of the metabolite AHD in various animal-derived food products. Due to the rapid metabolism of the parent drug, nitrofurantoin (B1679001), regulatory monitoring focuses on its more stable, tissue-bound metabolite, AHD. nih.govgovtlab.gov.hk The use of an isotopically labeled internal standard like 1-Aminohydantoin hydrochloride-13C,15N3 is essential for the accuracy and reliability of these analytical methods. waters.com

The analysis of AHD in tissues presents a challenge because the metabolite is often bound to proteins and other macromolecules. nih.govresearchgate.net To address this, analytical methods employ a multi-step process involving hydrolysis to release the bound residues, followed by derivatization to improve chromatographic properties and detection sensitivity.

The initial step involves acid hydrolysis, where the tissue sample is treated with an acidic solution, such as hydrochloric acid, to break the bonds between the AHD metabolite and the tissue proteins. waters.comchempep.com This process is crucial for the complete release of the metabolite for subsequent analysis. Following hydrolysis, the released AHD, a small and polar molecule, is derivatized to enhance its retention on chromatographic columns and improve its ionization efficiency for mass spectrometric detection. nih.govnih.gov A common derivatizing agent is 2-nitrobenzaldehyde (B1664092) (2-NBA), which reacts with AHD to form a more stable and less polar derivative, NP-AHD. waters.com This derivatization step significantly increases the molecular mass of the analyte, which is advantageous for mass spectrometry. nih.gov Some methods have explored microwave-assisted reactions to shorten the lengthy conventional derivatization times.

Throughout this process, a known amount of this compound is added to the sample at the beginning of the procedure. Since the labeled standard undergoes the same extraction, hydrolysis, and derivatization steps as the native AHD, any loss of the analyte during sample preparation is mirrored by a proportional loss of the internal standard. This allows for accurate correction and quantification of the AHD concentration in the original sample. waters.com The use of such stable isotope analogues is a key component of robust analytical methods.

Table 1: Methodological Parameters for AHD Analysis in Various Matrices

| Matrix | Hydrolysis/Derivatization Conditions | Analytical Method | Reported Recovery (%) | Limit of Quantification (LOQ) (µg/kg) | Reference |

|---|---|---|---|---|---|

| Honey | Acid hydrolysis with HCl, derivatization with 2-NBA | UPLC-MS/MS | - | <0.5 | |

| Fish | Thermostatic ultrasound-assisted acid hydrolysis and derivatization with 2-NBA | UPLC-DAD | 89.8 - 101.9 | 0.80 - 1.10 | |

| Shrimp | Acid hydrolysis, derivatization with 2-hydroxy-1-naphthaldehyde | HPLC-FLD & LC-MS/MS | >87 | 1.0 | |

| Animal Muscle | Acid hydrolysis, derivatization with 2-NBA | LC-MS/MS | 92 - 105 | 2.5 - 10 | waters.com |

This table is interactive. Click on the headers to sort the data.

Nitrofurans are banned for use in food-producing animals in many jurisdictions, including the European Union, due to concerns about their potential carcinogenicity. As a result, strict regulatory limits are in place for their residues in food products. The European Union has established Reference Points for Action (RPA), previously known as Minimum Required Performance Limits (MRPL), for nitrofuran metabolites in various food matrices. For AHD, the RPA is set at a low level, necessitating highly sensitive and specific analytical methods for enforcement.

Analytical strategies for regulatory compliance rely heavily on confirmatory methods, with liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) being the gold standard. These methods must be validated according to stringent international guidelines, such as those outlined in Commission Implementing Regulation (EU) 2021/808. The use of isotopically labeled internal standards like this compound is often a requirement for these confirmatory methods to ensure the accuracy and defensibility of the results in a regulatory context. nih.gov The detection of nitrofuran metabolites above the established RPA can lead to regulatory actions, including the rejection of imported food products.

To ensure consistency and reliability of analytical results across different laboratories, inter-laboratory validation studies and proficiency tests are regularly conducted. In these studies, participating laboratories analyze the same samples, and their results are compared against reference values. The use of isotopically labeled internal standards like this compound is crucial in these exercises.

By providing a common point of reference for quantification, labeled standards help to minimize variability in results that may arise from differences in equipment, reagents, or laboratory procedures. Proficiency test materials are often fortified with known concentrations of nitrofuran metabolites, and the ability of a laboratory to accurately quantify these analytes is a measure of its competence. The availability of certified reference materials (CRMs) containing nitrofuran metabolites, for which the concentration has been determined using methods with isotopically labeled standards, further supports the quality assurance of these analyses. nih.gov

Table 2: Performance Characteristics of an LC-MS/MS Method Using Labeled Standards for Nitrofuran Metabolites in Honey

| Analyte | Concentration Range (µg/kg) | Coefficient of Determination (r²) | Precision (% RSD) |

|---|---|---|---|

| AHD | 0.2 - 5.0 | >0.99 | 1.7 - 13 |

| AMOZ | 0.2 - 5.0 | >0.99 | 1.7 - 13 |

| AOZ | 0.2 - 5.0 | >0.99 | 1.7 - 13 |

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules like 1-aminohydantoin (B1197227). nih.gov For the parent hydantoin (B18101) molecule, DFT methods such as B3LYP have been successfully employed to optimize its geometry and calculate various parameters that govern its reactivity. nih.gov

The introduction of an amino group at the N1 position in 1-aminohydantoin is expected to significantly influence its electronic properties. This can be visualized through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. For 1-aminohydantoin, the nitrogen-rich amino group would likely raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted hydantoin, suggesting a higher propensity to engage in chemical reactions.

Molecular Electrostatic Potential (MEP) analysis offers a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. nih.gov In 1-aminohydantoin, the oxygen atoms of the carbonyl groups are expected to be the most electronegative regions (red areas in an MEP map), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amino group would be the most electropositive regions (blue areas), making them likely sites for nucleophilic interaction.

The isotopic labeling with ¹³C and ¹⁵N in 1-Aminohydantoin hydrochloride-¹³C,¹⁵N₃ does not significantly alter the electronic structure, and therefore properties like HOMO-LUMO energies and MEP are largely unaffected. However, the increased mass of these isotopes does lead to changes in the vibrational frequencies of the molecule. nih.gov These subtle changes are the basis for kinetic isotope effects, which can be predicted and analyzed using quantum chemical calculations.

Table 1: Predicted Effects of Isotopic Labeling on Quantum Chemical Parameters of 1-Aminohydantoin

| Parameter | Unlabeled 1-Aminohydantoin | 1-Aminohydantoin hydrochloride-¹³C,¹⁵N₃ | Rationale |

| Optimized Geometry | Standard bond lengths and angles | Negligible change | Isotope substitution has a minimal effect on equilibrium bond distances and angles. |

| HOMO-LUMO Gap | Baseline value | Negligible change | Electronic structure is primarily determined by the arrangement of electrons, not nuclear mass. |

| Molecular Electrostatic Potential | Baseline distribution | Negligible change | Charge distribution is governed by electronegativity, which is an electronic property. |

| Vibrational Frequencies | Standard frequencies | Lowered for modes involving C-N bonds | Increased mass of ¹³C and ¹⁵N atoms leads to a decrease in the vibrational frequency of associated bonds. nih.gov |

In silico Prediction of Metabolic Pathways and Isotope Effects

The metabolic fate of a compound is a critical aspect of its biological activity. In silico tools for metabolism prediction have become increasingly sophisticated, capable of forecasting the likely metabolic transformations a molecule will undergo in a biological system. chalmers.senih.gov These predictions are often based on databases of known metabolic reactions and algorithms that identify susceptible sites for enzymatic attack, primarily by cytochrome P450 (CYP) enzymes. nih.govlibretexts.org

For 1-aminohydantoin, potential metabolic pathways could include N-deamination of the amino group, hydroxylation of the hydantoin ring, or hydrolysis of the amide bonds leading to ring opening. In silico systems can predict the most probable metabolites and the enzymes responsible.

The isotopic labeling in 1-Aminohydantoin hydrochloride-¹³C,¹⁵N₃ provides a unique opportunity to study its metabolism through the investigation of kinetic isotope effects (KIEs). A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. libretexts.orgwikipedia.org If the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction, a significant KIE is often observed. wikipedia.org

For 1-Aminohydantoin hydrochloride-¹³C,¹⁵N₃, a primary KIE would be expected if, for instance, a C-N bond involving the labeled ¹³C or ¹⁵N atoms is cleaved during a metabolic transformation that is rate-limiting. The magnitude of the KIE can provide valuable information about the transition state of the reaction and help to elucidate the metabolic mechanism. osti.govnih.gov Computational models can be used to predict the theoretical KIE for various proposed metabolic pathways, which can then be compared with experimental data to validate the predicted mechanism. osti.govnih.gov

Table 3: Hypothetical In Silico Predicted Metabolic Pathways and Isotope Effects for 1-Aminohydantoin hydrochloride-¹³C,¹⁵N₃

| Predicted Metabolic Pathway | Key Enzymatic Reaction | Expected Kinetic Isotope Effect (KIE) | Rationale for KIE |

| N-Deamination | Oxidation of the C-N bond of the amino group followed by hydrolysis. | A ¹⁵N KIE may be observed if the initial C-N bond cleavage is rate-limiting. | The heavier ¹⁵N isotope would lead to a stronger C-N bond, slowing the reaction rate. libretexts.org |

| Ring Hydroxylation | CYP-mediated oxidation of a C-H bond on the hydantoin ring. | No significant ¹³C or ¹⁵N KIE expected. | The labeled atoms are not directly involved in the bond-breaking step. |

| Hydrolytic Ring Opening | Hydrolysis of one of the amide bonds in the hydantoin ring. | A ¹³C or ¹⁵N KIE could be observed if the cleavage of the labeled C-N bond is the rate-determining step. | The increased mass of the isotopes would affect the vibrational frequency of the C-N bond, influencing the reaction rate. nih.gov |

Emerging Research Areas and Future Directions

Development of Next-Generation Isotope-Labeled Hydantoin (B18101) Analogs

The synthesis of hydantoin derivatives with specific isotope labels is a significant area of research. openmedscience.com The development of compounds like 1-Aminohydantoin (B1197227) hydrochloride-13C,15N3, which incorporates multiple stable isotopes (one Carbon-13 and three Nitrogen-15 atoms), represents a move towards creating more sophisticated analytical tools. bldpharm.comlab-chemicals.com

Future research is focused on creating a wider array of multi-labeled hydantoin analogs. The introduction of multiple heavy atoms into a single molecule provides a greater mass differential from the unlabeled parent compound. openmedscience.com This enhanced mass shift is particularly advantageous in bioanalytical methods, as it improves the resolution and sensitivity of detection in mass spectrometry-based analyses. These next-generation tracers are being designed to investigate a variety of biological pathways with greater precision. openmedscience.com

Table 1: Comparison of Isotope Labeling Strategies for Hydantoin Analogs

| Labeling Strategy | Description | Key Advantages | Representative Compound Example |

|---|---|---|---|

| Single Isotope Label | Incorporation of a single heavy isotope, such as 14C or 13C, into the hydantoin structure. openmedscience.com | Simpler synthesis; effective for basic tracer studies. | [14C]-DL-canaline hydantoin derivative openmedscience.com |

| Multiple Isotope Label | Incorporation of several heavy isotopes into the same molecule. openmedscience.com | Greater mass shift from the unlabeled form, enhancing detection sensitivity and reducing background interference. openmedscience.com | 1-Aminohydantoin hydrochloride-13C,15N3 bldpharm.comlab-chemicals.com |

| Site-Specific Labeling | Placing isotopes at specific atomic positions within the molecule. | Allows for the study of specific metabolic transformations and reaction mechanisms. | [2-13C, 1,3-15N2]spirodihydantoin openmedscience.com |

Integration with Advanced 'Omics' Technologies (e.g., Metabolomics, Fluxomics)

Stable isotope labeling is a powerful technique in 'omics' research, including metabolomics and proteomics. creative-proteomics.compharmiweb.com The use of labeled compounds allows for the precise tracing of metabolic pathways and the quantification of molecules within a complex biological sample. mdpi.comnih.gov

This compound is ideally suited for integration into advanced 'omics' workflows. In metabolomics, it can be used as an internal standard for the accurate quantification of its unlabeled counterpart, 1-Aminohydantoin, which is a metabolite of the drug nitrofurantoin (B1679001). nih.govmedchemexpress.com This is crucial for understanding the drug's metabolism and distribution.

In fluxomics, which studies the rates of metabolic reactions, this labeled compound can be used to trace the flow of carbon and nitrogen atoms through specific metabolic pathways. By tracking the incorporation of 13C and 15N into downstream metabolites, researchers can gain detailed insights into cellular metabolism in real-time. creative-proteomics.commdpi.com This approach is invaluable for studying metabolic reprogramming in diseases like cancer. mdpi.com

Table 2: Application of this compound in 'Omics' Fields

| 'Omics' Field | Application | Research Goal |

|---|---|---|

| Metabolomics | Use as a stable isotope-labeled internal standard in LC-MS analysis. nih.gov | Accurate quantification of the unlabeled metabolite in biological samples to study drug metabolism and pharmacokinetics. nih.gov |

| Proteomics | Can be used in techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) if incorporated into protein synthesis pathways. creative-proteomics.compharmiweb.com | Quantitative comparison of protein expression levels under different conditions. pharmiweb.com |

| Fluxomics | Serve as a tracer to monitor the flow of labeled atoms through metabolic networks. mdpi.com | Elucidate the dynamics of metabolic pathways and identify changes in metabolic flux in response to stimuli or disease. mdpi.com |

Innovative Applications in Isotopic Tracer Methodology

Stable isotope tracers are essential tools for understanding physiology in whole-body systems and individual organs. nih.govnih.gov Recent advancements focus on using novel tracers and mathematical models to investigate complex biochemical processes. nih.gov this compound, with its distinct isotopic signature, can be employed in these advanced methodologies.

The dual-labeling (13C and 15N) allows for simultaneous tracing of carbon and nitrogen, providing a more comprehensive picture of metabolic fate. mdpi.com This is a significant advantage over single-labeled tracers. For instance, it can be used to differentiate pathways and quantify the contributions of various precursors to the synthesis of new molecules. This level of detail is critical for expanding our knowledge of human physiology and the metabolic effects of drugs and nutritional strategies. nih.gov

Table 3: Advancements in Isotopic Tracer Applications

| Application Area | Traditional Approach | Innovative Application with Multi-Labeled Tracers |

|---|---|---|

| Metabolic Pathway Analysis | Use of single-labeled tracers (e.g., 13C-glucose) to follow a single atomic element. mdpi.com | Use of multi-labeled tracers like this compound to track multiple elements (C and N) simultaneously, providing more detailed pathway information. openmedscience.commdpi.com |

| Physiological Modeling | Basic models of nutrient absorption and distribution. nih.gov | Development of complex mathematical models that use isotopomer data to quantify dynamic changes in metabolic fluxes, such as lipolysis or hepatic glucose production. nih.govnih.gov |

| Bioaccumulation Studies | Use of tracers to measure the uptake and distribution of a substance. acs.org | Intrinsic labeling of compounds to enable highly sensitive and selective detection, allowing for precise tracking of transformation, uptake, and clearance in environmental and biological systems. acs.org |

Role in Establishing Certified Reference Materials and Analytical Standards

Certified Reference Materials (CRMs) are essential for ensuring the accuracy and traceability of chemical measurements. acs.orgbipm.org They are a cornerstone of quality control in clinical diagnostics, food safety, and pharmaceutical research. sigmaaldrich.comfujifilm.com 1-Aminohydantoin is recognized as an important analytical standard, as it is a major metabolite of the veterinary drug nitrofurantoin found in animal tissues. medchemexpress.comsigmaaldrich.com

The isotopically labeled version, this compound, is perfectly positioned to serve as an ideal internal standard for isotope dilution mass spectrometry (ID-MS), which is a reference method for developing CRMs. acs.org By using a stable isotope-labeled analog as an internal standard, laboratories can achieve the highest level of accuracy in quantifying the target analyte, minimizing measurement bias. acs.org The development of CRMs for amino acids and their metabolites, often using labeled analogs, ensures the reliability of diagnostic screening tests and other analytical applications. bipm.orgfujifilm.com

Table 4: Characteristics of this compound as an Analytical Standard

| Characteristic | Description | Importance |

|---|---|---|

| High Isotopic Purity | The compound has a high enrichment of 13C and 15N isotopes. lab-chemicals.com | Ensures a clear and distinct signal in mass spectrometry, free from interference from the naturally occurring unlabeled compound. |

| Chemical Identity | Chemically identical to the native analyte (1-Aminohydantoin), ensuring similar behavior during sample preparation and analysis. irisotope.com | Co-elutes with the analyte in chromatography, allowing for accurate correction of matrix effects and variations in instrument response. nih.gov |

| Metrological Traceability | Can be used to establish a documented, unbroken chain of calibrations to a recognized reference (e.g., SI units). fujifilm.com | Essential for producing Certified Reference Materials and ensuring the comparability of results between different laboratories and methods. acs.orgbipm.org |

| Use in Isotope Dilution | Serves as an internal standard where a known amount is added to a sample. The ratio of labeled to unlabeled analyte is measured. acs.org | Considered a "gold standard" quantitative technique, providing high precision and accuracy. nih.gov |

Q & A

Q. What are the critical handling and storage requirements for 1-Aminohydantoin Hydrochloride-13C,15N3 to ensure isotopic stability?

- Methodological Answer : The compound must be stored at 0–6°C in its solid form and -80°C when in solution to prevent isotopic exchange or degradation . For short-term use (e.g., during experiments), aliquots should be prepared in acetonitrile (10 mg/L) and kept at -20°C . Deviations from these conditions require validation via LC-MS to confirm isotopic integrity .

Q. How is this compound utilized in detecting veterinary drug residues?

- Methodological Answer : As a metabolite of nitrofurantoin, it binds covalently to animal tissue proteins. To detect residues, tissues are treated with 2-nitrobenzaldehyde under mild acidic conditions (pH 3.5–4.0) to release and derivatize the compound into a nitrobenzyl derivative, which is then quantified via LC-MS/MS . Calibration curves using the isotopically labeled standard (13C,15N3) correct for matrix effects .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS Category 2 guidelines for skin/eye irritation. Use PPE (gloves, goggles), and conduct work in a fume hood. Decontaminate surfaces with 70% ethanol. Document all training per institutional SOPs, including emergency procedures for spills (e.g., neutralization with sodium bicarbonate) .

Q. What analytical techniques are recommended for verifying isotopic purity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) or NMR quantifies 13C and 15N enrichment (≥98% purity required for accurate tracer studies). For example, compare the molecular ion cluster (m/z 118.07 for unlabeled vs. m/z 121.10 for 13C3,15N3-labeled) to calculate isotopic abundance .

Advanced Research Questions

Q. How does isotopic purity impact data accuracy in metabolic flux analysis?

- Methodological Answer : Contamination by unlabeled species (e.g., natural abundance 1-aminohydantoin) introduces errors in tracer studies. Use orthogonal methods:

Q. What experimental design optimizes derivatization efficiency for residue detection?

- Methodological Answer : Use a factorial design to optimize pH, temperature, and reagent concentration. For example:

Q. How can computational modeling improve synthesis or detection workflows?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways for derivatization or degradation. For instance, simulate the energy barrier for 2-nitrobenzaldehyde coupling at pH 3.8 to identify side reactions. Pair simulations with experimental LC-MS data to refine conditions .

Q. What are the stability limits of 1-Aminohydantoin-13C,15N3 under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

Q. How to resolve contradictions in residue recovery rates across studies?

- Methodological Answer : Variability often arises from tissue-specific protein binding. Standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.